molecular formula C27H26F3N2O5P B11620690 (2Z)-3-(diethoxycarbonyl)-3-phenyl-2-(phenylcarbonylamino)-N-[3-(trifluorometh yl)phenyl]prop-2-enamide

(2Z)-3-(diethoxycarbonyl)-3-phenyl-2-(phenylcarbonylamino)-N-[3-(trifluorometh yl)phenyl]prop-2-enamide

Katalognummer: B11620690
Molekulargewicht: 546.5 g/mol
InChI-Schlüssel: STJAGBWKUWZBJL-VHXPQNKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphonate group, a phenyl group, and a trifluoromethyl group, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diethyl phosphite with a suitable aldehyde or ketone, followed by the addition of phenylformamide and a trifluoromethyl-substituted phenyl isocyanate. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is essential for monitoring the reaction progress and verifying the structure of the synthesized compound .

Analyse Chemischer Reaktionen

Types of Reactions

DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent inhibitor of certain enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE is unique due to its combination of a phosphonate group, a phenyl group, and a trifluoromethyl group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C27H26F3N2O5P

Molekulargewicht

546.5 g/mol

IUPAC-Name

N-[(Z)-1-diethoxyphosphoryl-3-oxo-1-phenyl-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H26F3N2O5P/c1-3-36-38(35,37-4-2)24(19-12-7-5-8-13-19)23(32-25(33)20-14-9-6-10-15-20)26(34)31-22-17-11-16-21(18-22)27(28,29)30/h5-18H,3-4H2,1-2H3,(H,31,34)(H,32,33)/b24-23-

InChI-Schlüssel

STJAGBWKUWZBJL-VHXPQNKSSA-N

Isomerische SMILES

CCOP(=O)(/C(=C(/C(=O)NC1=CC=CC(=C1)C(F)(F)F)\NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3)OCC

Kanonische SMILES

CCOP(=O)(C(=C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.